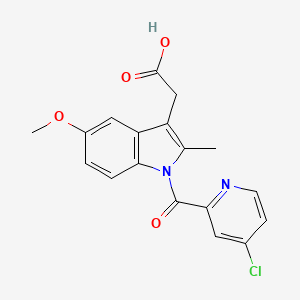
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. The starting materials might include indole derivatives, pyridine derivatives, and various reagents for functional group modifications. Common reaction conditions include:
Catalysts: Palladium or other transition metals.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A simpler indole derivative with known biological activities.
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-: A closely related compound with similar structural features.
Uniqueness
1H-Indole-3-acetic acid, 1-((4-chloro-2-pyridinyl)carbonyl)-5-methoxy-2-methyl- is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
59823-61-9 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[1-(4-chloropyridine-2-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-13(9-17(22)23)14-8-12(25-2)3-4-16(14)21(10)18(24)15-7-11(19)5-6-20-15/h3-8H,9H2,1-2H3,(H,22,23) |
InChI Key |
CBIDMJAXHRNQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=NC=CC(=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


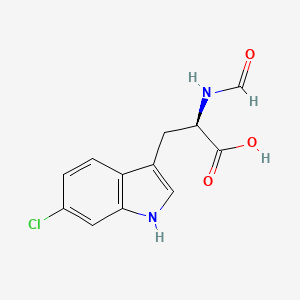
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
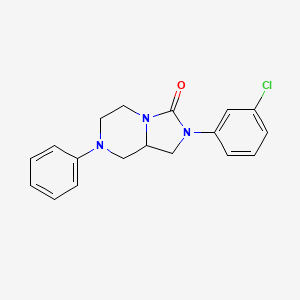

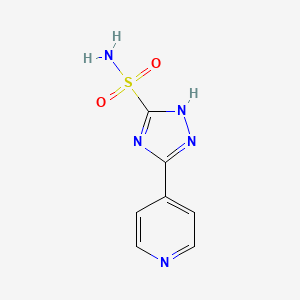

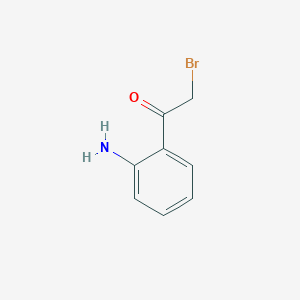
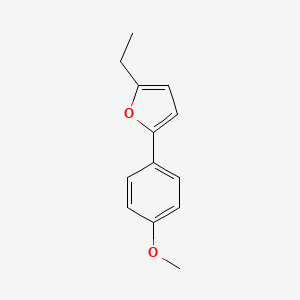
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
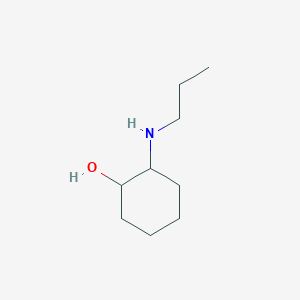
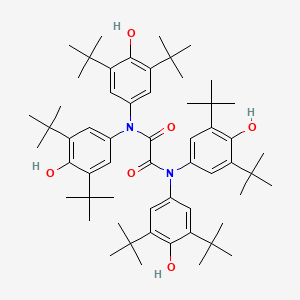
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
